オフィオポゴニンA

説明

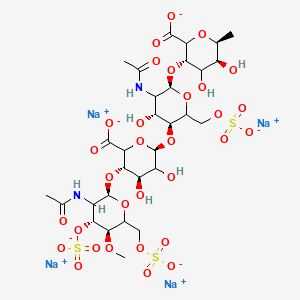

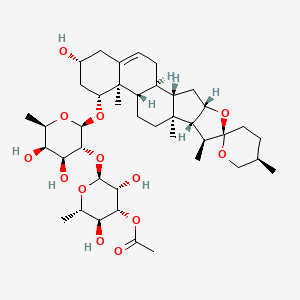

Ophiopogonin A is a steroid saponin.

Ophiopogonin A is a natural product found in Liriope muscari and Liriope spicata with data available.

科学的研究の応用

急性肺炎症の治療

オフィオポゴニンAは、NF-κB/MAPKシグナル伝達経路を調節することで、急性肺炎症を軽減することが示されています。 これは特に、クレブシエラ・ニューモニエ感染のマウスモデルにおいて観察されており、this compoundは肺組織の病理学的損傷と炎症を軽減しました {svg_1}.

抗がんの可能性

研究によると、this compoundは抗がん活性を持っています。 さまざまな癌細胞株に対する効果が研究されており、PI3K/Akt/mTOR経路を介したオートファジーを促進し、カスパーゼ依存性アポトーシスを誘導し、細胞の遊走と接着を阻害することが明らかになっています {svg_2}.

神経保護効果

リリオペ根に含まれる植物化学物質の一種であるリリオプロリオシドBは、神経保護効果があるとされています。 これには、神経変性疾患の治療の可能性が含まれますが、化合物の単離と作用機序の理解にはさらなる研究が必要です {svg_3}.

抗炎症特性

This compoundの抗炎症作用は、肺炎症を超えています。 伝統的に中国医学では、さまざまな炎症性疾患の治療に使用されており、抗炎症療法におけるより広範な応用が示唆されています {svg_4}.

糖尿病管理

リリオプロリオシドBは、血糖値の調節に関与していると考えられています。 これは、糖尿病の管理における潜在的な応用を示唆していますが、正確なメカニズムと臨床応用にはさらなる研究が必要です {svg_5}.

呼吸器疾患の治療

リリオプロリオシドBを含むリリオペ属植物の根は、伝統的に咳、喘息、その他の呼吸器疾患の治療に使用されてきました。 これは、this compoundがこれらの状態における治療効果を示唆しています {svg_6}.

作用機序

Target of Action

Ophiopogonin A, also known as Lirioprolioside B, primarily targets the NF E2-related factor 2 (Nrf2) . Nrf2 is a transcription factor that plays a crucial role in cellular defense against oxidative stress by regulating the expression of antioxidant proteins.

Mode of Action

Ophiopogonin A interacts with its target, Nrf2, by dose-dependently increasing its expression . This interaction leads to changes in the cellular environment, particularly in response to oxidative stress.

Biochemical Pathways

The primary biochemical pathway affected by Ophiopogonin A is the p-ERK/ERK signaling pathway . This pathway is involved in various cellular processes, including cell proliferation, differentiation, and survival. Ophiopogonin A promotes the phosphorylation of ERK in this pathway .

Result of Action

The molecular and cellular effects of Ophiopogonin A’s action include the inhibition of tissue damage and apoptosis induced by hemorrhagic shock . It also downregulates the levels of various inflammatory markers, such as blood urea nitrogen (BUN), creatinine (Cr), KIM-1, NGAL, iNOS, TNF-α, IL-1β, and IL-6 in kidney tissues .

生化学分析

Biochemical Properties

Ophiopogonin A plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, Ophiopogonin A has been shown to inhibit hemorrhagic shock-induced tissue damage and apoptosis in a dose-dependent manner by promoting the phosphorylation of extracellular signal-regulated kinase (ERK) in kidney tissues and hypoxia-treated HK-2 cells . This interaction highlights the compound’s potential in modulating cellular responses to stress and injury.

Cellular Effects

Ophiopogonin A exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, Ophiopogonin A has been reported to inhibit apoptosis and promote cell survival in hemorrhagic shock-induced renal injury by enhancing ERK phosphorylation . This modulation of cell signaling pathways underscores the compound’s potential in protecting cells from stress-induced damage and promoting tissue repair.

Molecular Mechanism

The molecular mechanism of Ophiopogonin A involves its interaction with specific biomolecules, leading to changes in their activity and function. Ophiopogonin A binds to and activates ERK, a key signaling molecule involved in cell survival and proliferation . This activation results in the inhibition of apoptosis and promotion of cell survival in stressed cells. Additionally, Ophiopogonin A may influence gene expression by modulating transcription factors and other regulatory proteins, further contributing to its protective effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ophiopogonin A have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that Ophiopogonin A maintains its bioactivity over extended periods, providing sustained protection against stress-induced cellular damage

Dosage Effects in Animal Models

The effects of Ophiopogonin A vary with different dosages in animal models. Studies have demonstrated that Ophiopogonin A exhibits dose-dependent protective effects against hemorrhagic shock-induced tissue damage and apoptosis . At higher doses, the compound significantly enhances ERK phosphorylation and promotes cell survival. Excessive doses may lead to toxic or adverse effects, highlighting the importance of determining the optimal therapeutic dosage for safe and effective use.

Metabolic Pathways

Ophiopogonin A is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound’s influence on metabolic flux and metabolite levels has been studied in the context of its protective effects against cellular stress. For example, Ophiopogonin A modulates the activity of ERK, a key enzyme in the MAPK signaling pathway, which plays a critical role in cellular responses to stress and injury . This interaction underscores the compound’s potential in regulating metabolic pathways to promote cell survival and tissue repair.

Transport and Distribution

The transport and distribution of Ophiopogonin A within cells and tissues are mediated by specific transporters and binding proteins. Studies have shown that Ophiopogonin A is transported into cells via organic anion transporting polypeptides (OATPs), which facilitate its uptake and distribution within tissues . This transport mechanism ensures the compound’s effective localization and accumulation in target tissues, enhancing its therapeutic potential.

Subcellular Localization

Ophiopogonin A’s subcellular localization plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with key signaling molecules such as ERK . This localization is essential for its ability to modulate cell signaling pathways and promote cell survival. Additionally, Ophiopogonin A may undergo post-translational modifications that direct it to specific cellular compartments, further influencing its activity and function.

特性

IUPAC Name |

[(2S,3R,4R,5S,6S)-2-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-2-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,14R,16R)-16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14-yl]oxy-6-methyloxan-3-yl]oxy-3,5-dihydroxy-6-methyloxan-4-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H64O13/c1-18-10-13-41(48-17-18)19(2)30-28(54-41)16-27-25-9-8-23-14-24(43)15-29(40(23,7)26(25)11-12-39(27,30)6)52-38-36(33(46)31(44)20(3)50-38)53-37-34(47)35(51-22(5)42)32(45)21(4)49-37/h8,18-21,24-38,43-47H,9-17H2,1-7H3/t18-,19+,20-,21+,24-,25-,26+,27+,28+,29-,30+,31+,32+,33+,34-,35-,36-,37+,38+,39+,40+,41-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSIVGTKSVYIZEB-GDUJLLAZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(C(CC(C6)O)OC7C(C(C(C(O7)C)O)O)OC8C(C(C(C(O8)C)O)OC(=O)C)O)C)C)C)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5([C@@H](C[C@@H](C6)O)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)C)O)O)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O)OC(=O)C)O)C)C)C)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H64O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10673002 | |

| Record name | (1beta,3beta,25R)-3-Hydroxyspirost-5-en-1-yl 2-O-(3-O-acetyl-6-deoxy-alpha-L-mannopyranosyl)-6-deoxy-beta-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10673002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

764.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

11054-24-3 | |

| Record name | (1beta,3beta,25R)-3-Hydroxyspirost-5-en-1-yl 2-O-(3-O-acetyl-6-deoxy-alpha-L-mannopyranosyl)-6-deoxy-beta-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10673002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary molecular targets of Ophiopogonin A?

A1: Research suggests that Ophiopogonin A exerts its effects through multiple molecular pathways. It has been shown to:

- Induce Nrf2 expression: Ophiopogonin A dose-dependently increases the expression of NF E2-related factor 2 (Nrf2), a transcription factor involved in antioxidant and cytoprotective responses. This induction of Nrf2 contributes to its protective effects against hemorrhagic shock-induced renal injury [].

- Regulate RELA (v-rel reticuloendotheliosis viral oncogene homolog A (avian)): Studies demonstrate that Ophiopogonin A can regulate RELA, a key component of the NF-κB signaling pathway, which plays a crucial role in inflammation []. This regulation of RELA contributes to its anti-inflammatory effects in models of Klebsiella pneumoniae infection [].

Q2: How does Ophiopogonin A's interaction with Nrf2 lead to its beneficial effects?

A2: Nrf2 activation by Ophiopogonin A triggers downstream effects such as:

Q3: What signaling pathways are involved in Ophiopogonin A's mechanism of action?

A3: In addition to Nrf2 and RELA, Ophiopogonin A has been linked to the following signaling pathways:

- p-ERK/ERK signaling pathway: Ophiopogonin A promotes the phosphorylation of ERK in models of hemorrhagic shock and hypoxia, suggesting the involvement of this pathway in its protective effects [].

- NF-κB/MAPK signaling pathway: Studies in Klebsiella pneumoniae models indicate that Ophiopogonin A's anti-inflammatory effects are mediated by the inhibition of the NF-κB/MAPK signaling pathway [].

Q4: What is the molecular formula and weight of Ophiopogonin A?

A4: Ophiopogonin A has the molecular formula C45H72O10 and a molecular weight of 773.04 g/mol [].

Q5: Are there any spectroscopic data available for Ophiopogonin A?

A5: While the provided research excerpts do not delve into detailed spectroscopic data, structural elucidation studies have employed techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to characterize Ophiopogonin A and its derivatives [, , ].

Q6: Has the stability of Ophiopogonin A been investigated under various conditions?

A6: The provided research does not explicitly address the stability of Ophiopogonin A under different conditions. Further research is needed to evaluate its stability profile and guide appropriate formulation strategies.

Q7: What in vitro and in vivo models have been used to study the efficacy of Ophiopogonin A?

A7: Ophiopogonin A's efficacy has been explored in various models, including:

- Hemorrhagic shock: Studies using rat models of hemorrhagic shock have demonstrated the protective effects of Ophiopogonin A on renal injury [].

- Acute lung inflammation: Mouse models of Klebsiella pneumoniae infection have been employed to investigate the anti-inflammatory properties of Ophiopogonin A in the lungs [, ].

- Hypoxia: In vitro studies using hypoxia-induced HK-2 cells (a human kidney cell line) have corroborated the protective effects observed in animal models [].

Q8: What are the key findings from in vivo studies on Ophiopogonin A?

A8: In vivo studies have shown that Ophiopogonin A:

- Reduces tissue damage and apoptosis: It dose-dependently inhibits hemorrhagic shock-induced tissue damage and apoptosis in the kidneys [].

- Attenuates lung inflammation: It reduces inflammatory cell infiltration, pathological damage, and cytokine levels in the lungs of mice with Klebsiella pneumoniae infection [, ].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。